![molecular formula C10H12ClN2OP B14803176 1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine CAS No. 7252-93-9](/img/structure/B14803176.png)
1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C₁₀H₁₂ClN₂OP It is characterized by the presence of a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms, and a phosphoryl group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine typically involves the reaction of 4-chlorophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Chlorophenylphosphoryl chloride} + \text{Diaziridine} \rightarrow \text{1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may produce various substituted diaziridines.
Scientific Research Applications
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are essential in various biochemical processes. The diaziridine ring may also interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(Phenyl)phosphoryl]diaziridine
- 1,1’-[(4-Methylphenyl)phosphoryl]diaziridine
- 1,1’-[(4-Bromophenyl)phosphoryl]diaziridine
Uniqueness
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
7252-93-9 |
|---|---|
Molecular Formula |
C10H12ClN2OP |
Molecular Weight |
242.64 g/mol |
IUPAC Name |
1-[aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H12ClN2OP/c11-9-1-3-10(4-2-9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
InChI Key |
BXOYGCKVUUPNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C2=CC=C(C=C2)Cl)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


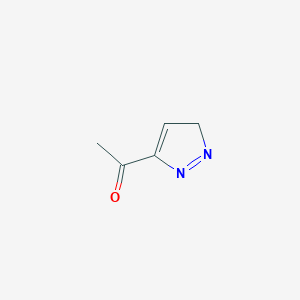

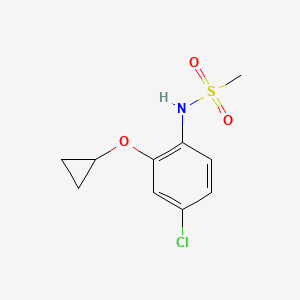
![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
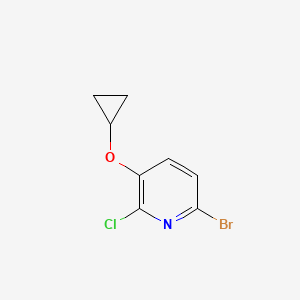
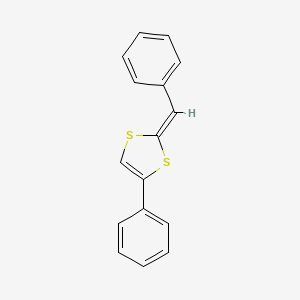
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
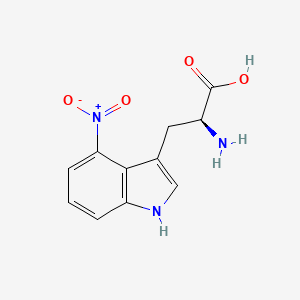
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
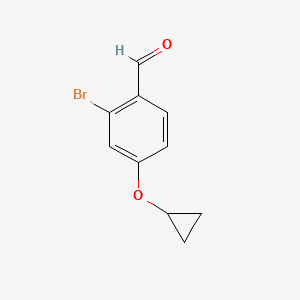
![2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14803175.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
